molecular formula C11H15ClN2O B2536854 3-amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide CAS No. 953891-84-4

3-amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide

Cat. No.: B2536854
CAS No.: 953891-84-4
M. Wt: 226.7
InChI Key: IZXLPZMCTPDTLQ-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide (CAS 953891-84-4) is a chemical compound with the molecular formula C 11 H 15 ClN 2 O and a molecular weight of 226.70 . It is part of the benzamide class of compounds, a scaffold of significant importance in organic and medicinal chemistry due to its presence in a wide range of biologically active molecules . The benzamide structure serves as a versatile building block, or synthon, for the synthesis of more complex molecules. The specific substitution pattern on this compound—featuring a chloro group and an amino group on the benzene ring, combined with a methyl and isopropyl (propan-2-yl) group on the amide nitrogen—makes it a valuable intermediate for drug discovery and development . Researchers utilize such functionalized benzamides to explore structure-activity relationships (SAR) in the design of compounds with potential pharmacological activities, which can include anti-inflammatory, anticancer, and antimicrobial properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-4-chloro-N-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-7(2)14(3)11(15)8-4-5-9(12)10(13)6-8/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXLPZMCTPDTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Nitration of 4-Chlorobenzoic Acid

The synthesis begins with the nitration of 4-chlorobenzoic acid to introduce a nitro group at the 3-position. The chloro substituent directs nitration meta to itself, while the carboxylic acid group further stabilizes the intermediate.

Reaction Conditions

  • Nitrating Agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
  • Yield : 78–85%.
  • Product : 3-Nitro-4-chlorobenzoic acid.

Mechanistic Insight
The electron-withdrawing chloro and carboxylic acid groups deactivate the benzene ring, favoring nitration at the 3-position due to steric and electronic effects.

Amide Formation via Acid Chloride Intermediate

The 3-nitro-4-chlorobenzoic acid is converted to its acid chloride, which reacts with N-methyl-N-(propan-2-yl)amine to form the amide bond.

Reaction Conditions

  • Chlorination : Thionyl chloride (SOCl₂) at reflux (70–80°C) for 4 hours.
  • Amidation : N-methyl-N-(propan-2-yl)amine in dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at 25°C for 12 hours.
  • Yield : 90–92%.
  • Product : 3-Nitro-4-chloro-N-methyl-N-(propan-2-yl)benzamide.

Industrial Adaptation
Continuous flow reactors enhance scalability by maintaining precise temperature control and reducing reaction times.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation

  • Catalyst : 5% Palladium on carbon (Pd/C).
  • Conditions : H₂ gas (1–3 atm) in ethanol at 50°C for 6 hours.
  • Yield : 95%.

Chemical Reduction

  • Reductant : Iron powder in hydrochloric acid (HCl) at 70°C for 8 hours.
  • Yield : 82–88%.

Comparative Analysis

Method Catalyst/Reagent Temperature Time Yield
Catalytic Hydrogenation Pd/C 50°C 6h 95%
Chemical Reduction Fe/HCl 70°C 8h 85%

Catalytic hydrogenation offers higher yields and cleaner products, making it preferable for industrial applications.

Optimization of Crystallization and Purification

Controlled Cooling for Crystallization

Post-reduction, the crude product is dissolved in a solvent system (e.g., ethanol/water) and crystallized via controlled cooling.

Conditions

  • Cooling Rate : ≤1°C/min from 55°C to −5°C.
  • Solvent : Ethanol/water (7:3 v/v).
  • Purity : ≥99% after recrystallization.

Industrial Implementation
Automated cooling systems in continuous flow setups ensure consistent crystal size and purity.

Filtration and Drying

  • Filtration : Buchner funnel with vacuum filtration.
  • Drying : Lyophilization or vacuum oven at 40°C for 24 hours.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting continuous flow chemistry reduces batch variability and improves throughput:

  • Amidation Step : Residence time of 30 minutes in a microreactor at 80°C.
  • Reduction Step : Fixed-bed reactor with Pd/C catalyst under H₂ flow.

Advantages

  • 20% higher yield compared to batch processes.
  • 50% reduction in solvent usage.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol recovery via distillation.
  • Catalyst Reuse : Pd/C filtration and reactivation.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing nitration at the 5-position is minimized by maintaining low temperatures (0–5°C) and controlled HNO₃ addition rates.

Byproduct Formation During Amidation

Excess amine (1.5 equiv) ensures complete conversion of acid chloride, reducing unreacted intermediate.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide involves several steps, often utilizing N,N'-Dicyclohexylcarbodiimide (DIC) as a condensing agent. The compound exhibits a molecular formula of C11H15ClN2O and a molecular weight of approximately 212.68 g/mol. Its structural properties include an amine functional group, which enhances its reactivity and potential biological activity .

Antiparasitic Properties

Recent studies have highlighted the potential of this compound in combating protozoan infections. For instance, modifications to similar compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. In vitro evaluations indicated that derivatives of related benzamides exhibited significant activity against various protozoan strains, suggesting that structural analogs could yield similar results for this compound .

Table 1: Antiparasitic Activity of Related Compounds

CompoundIC50 (µg/mL)Selectivity Index
1a810.86
1b>100<0.46
1c650.29
.........

This table summarizes the inhibitory concentration (IC50) values for different compounds against Trypanosoma brucei rhodesiense and other protozoa, indicating the potential efficacy of benzamide derivatives .

Neuropharmacological Applications

The compound's structure suggests possible interactions with neurotransmitter systems, particularly as a ligand for the translocator protein (TSPO). Research into N-methyl-(2-arylquinolin-4-yl)oxypropanamides has shown promising results in developing radioligands for Positron Emission Tomography (PET), which could extend to derivatives like this compound .

Clinical and Diagnostic Applications

This compound has potential applications in clinical diagnostics, particularly in assays that require organic buffers or specific inhibitors in biochemical pathways. Its use as a reagent in analytical chemistry is also noted, where it can serve as a standard for various assays .

Case Study: Antiparasitic Activity Evaluation

A study evaluated the antiparasitic efficacy of several benzamide derivatives, including those structurally related to this compound. The research focused on their ability to inhibit growth in Leishmania donovani and Trypanosoma cruzi. Results indicated that specific modifications led to increased potency and selectivity against these pathogens, supporting the hypothesis that further exploration of this compound could yield significant therapeutic agents .

Case Study: Neuropharmacological Development

Another study investigated the development of ligands targeting TSPO for neuroimaging applications. The findings suggested that compounds with similar structural motifs to this compound could enhance binding affinity and selectivity for TSPO, paving the way for advancements in neuropharmacology and diagnostic imaging techniques .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural differences between 3-amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide and related benzamide derivatives:

Compound Substituents on Benzamide N-Substituents Molecular Formula Molecular Weight (g/mol)
This compound 3-NH₂, 4-Cl N-methyl, N-isopropyl C₁₂H₁₆ClN₂O 254.73
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 3-NH₂, 4-Cl N-(3-chloro-2-methylphenyl) C₁₄H₁₁Cl₂N₂O 309.16
3-Chloro-N-(4-methoxyphenyl)propanamide 3-Cl N-(4-methoxyphenyl) C₁₀H₁₂ClNO₂ 213.66
(R)-N-(1-((4-fluorobenzyl)(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide 4-(oxadiazole) N-alkyl chain with fluorobenzyl group C₂₁H₂₂F₃N₅O₂ 419.17

Key Observations :

  • Substituent positions : The target compound’s 3-NH₂ and 4-Cl arrangement is distinct from analogues with single substituents (e.g., 3-Cl in ) or heterocyclic appendages (e.g., oxadiazole in ).
  • N-substituents : Bulky groups (e.g., isopropyl) may reduce solubility compared to smaller N-aryl or N-alkyl groups .
Physicochemical Properties
Property Target Compound N-(4-Chloro-3-methylphenyl) analogue 3-Chloro-N-(4-methoxyphenyl)propanamide
LogP (estimated) ~2.8 ~3.5 ~1.9
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH)
Hydrogen Bond Acceptors 3 (amide, NH₂) 3 (amide, NH₂) 3 (amide, OCH₃)

Key Observations :

  • The target compound’s higher LogP (vs. ) reflects increased lipophilicity due to the isopropyl group.
  • The methoxy group in enhances polarity, improving aqueous solubility.
Crystallographic and Conformational Analysis
  • Amide resonance : In 3-chloro-N-(4-methoxyphenyl)propanamide , the C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) reflect typical amide resonance. The target compound likely exhibits similar resonance stabilization.
  • Hydrogen bonding : The NH₂ group in the target compound may participate in intermolecular hydrogen bonds, akin to the N–H···O interactions observed in .

Biological Activity

3-amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves several key steps:

  • Nitration : Starting with 4-chlorobenzamide, a nitro group is introduced at the 3-position.
  • Reduction : The nitro group is reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon.
  • Alkylation : The resultant 3-amino-4-chlorobenzamide undergoes alkylation with isopropyl iodide in the presence of a base such as potassium carbonate to introduce the N-methyl-N-(propan-2-yl) group.

The mechanism of action for this compound involves its interaction with biological macromolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
  • Electrostatic Interactions : The chlorine atom enhances binding affinity through hydrophobic interactions, potentially modulating the activity of target proteins.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study indicated that derivatives of benzamide, including this compound, could inhibit cell proliferation and protein kinase activity, which are crucial in cancer progression. The specific structural features contribute to its potential as a protein kinase inhibitor, making it a candidate for further development in cancer therapies .

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

StudyFindingsApplications
Demonstrated antimicrobial properties against multiple bacterial strains.Potential use in antibiotic formulations.
Identified as a potential protein kinase inhibitor with anticancer properties.Development of targeted cancer therapies.
Explored as a biochemical probe for studying enzyme interactions.Insights into enzyme functions and drug design.

Q & A

Q. What are the recommended protocols for synthesizing 3-amino-4-chloro-N-methyl-N-(propan-2-yl)benzamide, and how can hazards be mitigated during synthesis?

Methodological Answer: Synthesis of this compound typically involves multi-step reactions, including amide coupling and halogenation. Key steps include:

  • Amide Formation : Reacting 4-chloro-3-nitrobenzoic acid with methyl isopropylamine under coupling agents like HATU or DCC .
  • Reduction : Reducing the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .
  • Hazard Mitigation : Conduct a thorough risk assessment for reagents (e.g., chlorinated solvents, nitro intermediates). Use fume hoods, personal protective equipment (PPE), and monitor thermal stability, as some intermediates may decompose upon heating .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (amide proton at δ ~8.5 ppm, aromatic signals for chloro and amino groups) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 281.1) .

Q. What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for stock solutions) and aqueous buffers (pH-dependent solubility; adjust with co-solvents like ethanol) .
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolytic or oxidative degradation, particularly at the amide bond .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Reaction Design : Use density functional theory (DFT) to model transition states and identify energy barriers for amide bond formation or nitro reduction .
  • Machine Learning : Train models on reaction databases (e.g., PubChem) to predict optimal solvents, catalysts, or temperatures. ICReDD’s workflow integrates quantum calculations and experimental feedback for rapid optimization .

Q. How can contradictory data on mutagenicity or enzyme inhibition be resolved?

Methodological Answer:

  • Ames Test Replication : Repeat assays (e.g., Ames II) under standardized conditions (e.g., S9 metabolic activation) to confirm mutagenicity trends. Compare to structurally similar compounds (e.g., benzyl chloride as a negative control) .
  • Enzyme Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) and rule out false positives from assay interference .

Q. What strategies are effective for probing this compound’s interaction with bacterial targets like acps-pptase?

Methodological Answer:

  • Biochemical Pathways : Perform knockout studies in E. coli to confirm target essentiality. Use radiolabeled substrates (³²P-ATP) to track enzyme activity inhibition .
  • Structural Biology : Co-crystallize the compound with acps-pptase for X-ray diffraction (resolution ≤2.0 Å). Analyze binding pockets (e.g., PyMOL) to guide SAR .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (enhanced lipophilicity) or morpholine (improved solubility) .
  • Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) to the amine for targeted release .

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